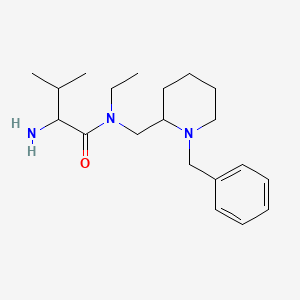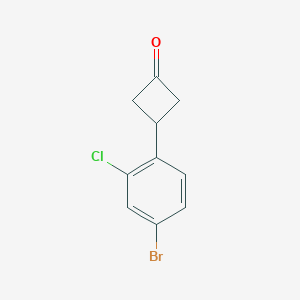
3-(4-Bromo-2-chloro-phenyl)cyclobutanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-2-chloro-phenyl)cyclobutanone is an organic compound with the molecular formula C10H8BrClO It is a cyclobutanone derivative, characterized by the presence of bromine and chlorine substituents on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-chloro-phenyl)cyclobutanone typically involves the cyclization of appropriate precursors. One common method is the Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated phenyl compound in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making this method suitable for the synthesis of various substituted cyclobutanones.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromo-2-chloro-phenyl)cyclobutanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents on the phenyl ring can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The cyclobutanone ring can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cycloaddition: Catalysts such as palladium or rhodium complexes.
Major Products
Substitution: Products include various substituted phenylcyclobutanones.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Cycloaddition: Larger ring systems or fused ring compounds.
Aplicaciones Científicas De Investigación
3-(4-Bromo-2-chloro-phenyl)cyclobutanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromo-2-chloro-phenyl)cyclobutanone involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine substituents can influence the compound’s binding affinity and specificity. The cyclobutanone ring may undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Bromo-2-fluoro-phenyl)cyclobutanone
- 3-(4-Chloro-2-fluoro-phenyl)cyclobutanone
- 3-(4-Bromo-2-methyl-phenyl)cyclobutanone
Uniqueness
3-(4-Bromo-2-chloro-phenyl)cyclobutanone is unique due to the specific combination of bromine and chlorine substituents on the phenyl ring. This combination can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C10H8BrClO |
|---|---|
Peso molecular |
259.52 g/mol |
Nombre IUPAC |
3-(4-bromo-2-chlorophenyl)cyclobutan-1-one |
InChI |
InChI=1S/C10H8BrClO/c11-7-1-2-9(10(12)5-7)6-3-8(13)4-6/h1-2,5-6H,3-4H2 |
Clave InChI |
LEGUHRMLPALKEA-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1=O)C2=C(C=C(C=C2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


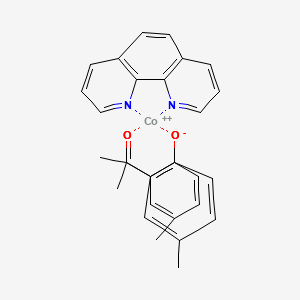

![trimethyl-(13-oxo-16-trimethylsilyl-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)silane](/img/structure/B14781213.png)
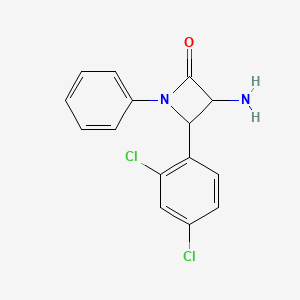
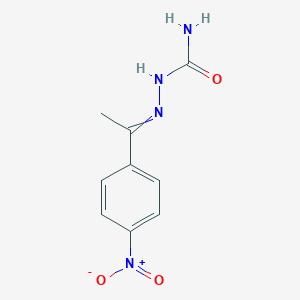
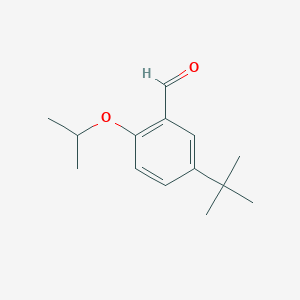
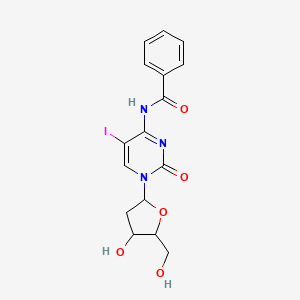
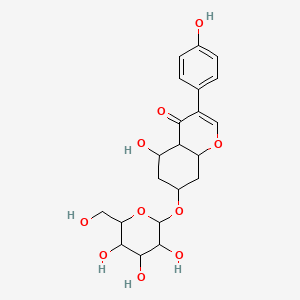
![(10R,13R)-7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14781231.png)
![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N,3-dimethylbutanamide](/img/structure/B14781236.png)
![2-((1-Hydroxy-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)naphthalen-2-yl)thio)acetic acid](/img/structure/B14781241.png)
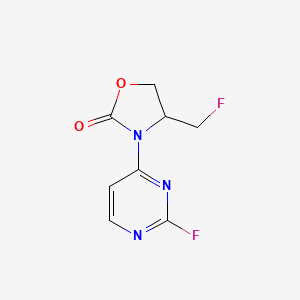
![2-amino-N-cyclopropyl-N-[4-(dimethylamino)cyclohexyl]-3-methylbutanamide](/img/structure/B14781271.png)
